4-{[4-(dimethylamino)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Description
4-{[4-(dimethylamino)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H16N6S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.11571571 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through multi-step reactions involving various aromatic aldehydes in the presence of glacial acetic acid, leading to the formation of triazole derivatives with potential antimicrobial and antitubercular activities (Dave et al., 2007). Such synthesis routes highlight the compound's role in creating pharmacologically active molecules.
Corrosion Inhibition
A notable application is its use in corrosion inhibition, where derivatives of this compound have shown effectiveness in protecting materials like maraging steel and 316 stainless steel in corrosive environments (Mary et al., 2021); (Nandini et al., 2021). These studies demonstrate the compound's potential in industrial applications, particularly in enhancing the lifespan of metal components exposed to acidic conditions.
Antimicrobial Activity
The triazole core, when manipulated through various chemical reactions, has been utilized to develop compounds with significant antimicrobial properties. Research exploring the synthesis of new 1,2,4-triazoles and their derivatives has shown good to moderate antimicrobial activity, underscoring the potential of such compounds in addressing bacterial resistance (Bayrak et al., 2009).
Structural and Computational Studies
Crystal structure analysis and computational studies provide insights into the molecular configuration and the electronic properties of triazole derivatives, aiding in the understanding of their reactive behavior and potential as scaffolds for further chemical modifications (Ding et al., 2009). Such investigations are crucial for designing compounds with specific functionalities.
Environmental and Biological Sciences
The compound's derivatives have been explored for their selectivity and sensitivity in detecting thiophenols over aliphatic thiols, demonstrating applications in environmental and biological sciences. This selectivity is vital for developing sensitive detection techniques for various toxic and biologically active substances (Wang et al., 2012).
Properties
IUPAC Name |
4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6S/c1-21(2)14-7-5-12(6-8-14)10-18-22-15(19-20-16(22)23)13-4-3-9-17-11-13/h3-11H,1-2H3,(H,20,23)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSROXZMCHIDGKF-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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